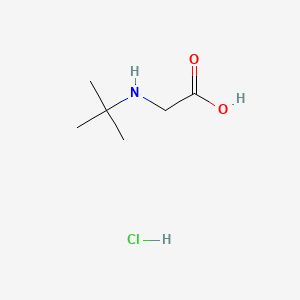

N-tert-Butylglycine hydrochloride

描述

属性

IUPAC Name |

2-(tert-butylamino)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-6(2,3)7-4-5(8)9;/h7H,4H2,1-3H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORBVLNEGUIPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589948 | |

| Record name | N-tert-Butylglycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6939-23-7 | |

| Record name | Glycine, N-(1,1-dimethylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6939-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butylglycine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6939-23-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-tert-Butylglycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-TERT-BUTYLGLYCINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8Y856VH2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Route

The general reaction scheme for the preparation of 2-(tert-butylamino)acetic acid hydrochloride is as follows:

$$

\text{tert-Butylamine} + \text{Acetyl chloride} \rightarrow \text{2-(Tert-butylamino)acetyl chloride}

$$

Subsequently, the acetyl chloride product is treated with hydrochloric acid:

$$

\text{2-(Tert-butylamino)acetyl chloride} + \text{HCl} \rightarrow \text{2-(tert-butylamino)acetic acid hydrochloride}

$$

Reaction Conditions

The preparation typically requires controlled conditions to optimize yield and purity:

- Temperature : The reaction is often conducted at low temperatures (0–5°C) to minimize side reactions.

- Solvent : Solvents such as dichloromethane or toluene are preferred due to their inertness and ability to solubilize reactants.

- Reagents : A stoichiometric excess of acetyl chloride (1.2–1.5 equivalents) is used to drive the reaction towards completion.

Yield Optimization

Yield optimization can be achieved through various strategies:

- Recrystallization : Purification can be enhanced by recrystallizing the product from ethanol or acetonitrile.

- Column Chromatography : This technique can resolve intermediates effectively using silica gel and a solvent mixture of ethyl acetate and hexane.

In industrial settings, large-scale production of 2-(tert-butylamino)acetic acid hydrochloride involves automated systems and continuous flow reactors. This approach allows for precise control over reaction parameters, enhancing efficiency and yield.

Key Parameters

- Temperature Control : Maintaining optimal temperatures prevents unwanted reactions.

- Pressure Management : Controlled pressure conditions may also be implemented during the reaction process.

2-(tert-butylamino)acetic acid hydrochloride can undergo various chemical reactions:

- Substitution Reactions : The compound can participate in nucleophilic substitution where the chloride group is replaced by other nucleophiles.

- Hydrolysis : In the presence of water, it can hydrolyze to form 2-(tert-butylamino)acetic acid and hydrochloric acid.

- Condensation Reactions : It can react with amines or alcohols to form amides or esters.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Substitution | Amines, alcohols | Varies based on nucleophile |

| Hydrolysis | Water | Acidic or basic conditions |

| Condensation | Amines, alcohols | Mild heating may be required |

To ensure purity and confirm the structure of 2-(tert-butylamino)acetic acid hydrochloride, several analytical techniques are recommended:

- High-Performance Liquid Chromatography (HPLC) : Utilizes a C18 column with a mobile phase of acetonitrile and phosphoric acid for separation.

- Nuclear Magnetic Resonance (NMR) : Provides structural confirmation through characteristic peaks associated with the tert-butyl and acetyl groups.

- Titration : Non-aqueous potentiometric titration validates chloride content against pharmacopeial standards.

Proper storage conditions are crucial for maintaining the stability of 2-(tert-butylamino)acetic acid hydrochloride:

- Storage Conditions : It should be stored in airtight containers at -20°C to prevent hydrolysis and degradation.

- Degradation Pathways : Hydrolysis can lead to the formation of unwanted by-products; thus, maintaining low humidity levels during storage is essential.

The preparation methods for 2-(tert-butylamino)acetic acid hydrochloride involve a series of well-defined chemical reactions under controlled conditions to ensure high yields and purity. Understanding these methods is critical for its application in pharmaceutical synthesis and research settings, where precision and reliability are paramount.

化学反应分析

2-(tert-butylamino)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: 2-(tert-butylamino)acetic acid hydrochloride can undergo substitution reactions where the tert-butyl group or the glycine moiety is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Organic Synthesis

2-(tert-butylamino)acetic acid hydrochloride is widely used as an intermediate in organic synthesis. It participates in various chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Capable of being reduced to produce amines or other reduced products.

- Substitution Reactions : Engages in substitution reactions where the tert-butyl group or the glycine moiety is replaced by other functional groups.

Pharmaceutical Development

The compound serves as a precursor in the development of pharmaceutical drugs and therapeutic agents. It has been investigated for its potential use in treating conditions related to muscle growth and recovery due to its ergogenic properties. Research indicates that it may influence anabolic hormone secretion and improve physical performance during exercise.

Biochemical Studies

In biological research, 2-(tert-butylamino)acetic acid hydrochloride is utilized to study protein synthesis and enzyme mechanisms. Its ability to modulate enzyme activity makes it valuable for investigating metabolic pathways and biochemical reactions.

Research has highlighted several biological activities associated with this compound:

- Ergogenic Effects : It has been shown to enhance physical performance and mental acuity, making it a candidate for dietary supplements aimed at athletes.

- Hormonal Influence : Promotes the secretion of hormones crucial for muscle growth and recovery.

- Neurotransmitter Modulation : May affect neurotransmitter levels, improving cognitive functions under stress.

- Muscle Recovery : Aids in reducing exercise-induced muscle damage by modulating inflammatory responses.

Case Study 1: Cholinesterase Inhibition

A study demonstrated that derivatives of 2-(tert-butylamino)acetic acid hydrochloride significantly inhibit butyrylcholinesterase activity, indicating potential therapeutic applications for neurodegenerative diseases such as Alzheimer's.

Case Study 2: Antioxidant Efficacy

In vitro assays showed that this compound exhibits antioxidant properties comparable to standard antioxidants like Trolox, suggesting protective effects against oxidative stress-related damage.

作用机制

The mechanism of action of 2-(tert-butylamino)acetic acid hydrochloride involves its interaction with molecular targets and pathways in biological systems. It can act as an acid catalyst in organic synthesis, facilitating various chemical reactions. In biological systems, it may interact with enzymes and proteins, influencing their activity and function .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights critical differences between 2-(tert-butylamino)acetic acid hydrochloride and analogous compounds:

Key Comparative Insights

Steric and Electronic Effects :

- The tert-butyl group in 2-(tert-butylamino)acetic acid hydrochloride provides steric bulk, reducing nucleophilic reactivity compared to smaller alkylamino analogs (e.g., ethyl or methyl derivatives) .

- Trifluoromethylphenyl in 's compound increases electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets .

生物活性

2-(tert-butylamino)acetic acid hydrochloride, a derivative of glycine, has garnered attention for its potential biological activities. This compound is notable for its ergogenic properties, influencing various physiological and mental performance aspects. This article provides a comprehensive overview of its biological activity, including in vitro studies, pharmacokinetics, and case studies.

- Chemical Name : 2-(tert-butylamino)acetic acid hydrochloride

- CAS Number : 6939-23-7

- Molecular Formula : C₆H₁₄ClNO₂

- Molecular Weight : 167.63 g/mol

Biological Activity Overview

2-(tert-butylamino)acetic acid hydrochloride exhibits various biological activities primarily linked to its role as an amino acid derivative. It is associated with enhancing physical performance, mental acuity, and recovery from exercise-induced stress.

In Vitro Studies

Research indicates that this compound can influence the secretion of anabolic hormones and improve fuel supply during exercise. Its implications for mental performance during stress-related tasks have also been noted . The compound's ergogenic properties make it a candidate for dietary supplements aimed at athletes and individuals engaged in high-intensity physical activities.

The biological activity of 2-(tert-butylamino)acetic acid hydrochloride can be attributed to several mechanisms:

- Hormonal Influence : It promotes the secretion of hormones that are crucial for muscle growth and recovery.

- Neurotransmitter Modulation : The compound may affect neurotransmitter levels, thereby improving cognitive functions under stress.

- Muscle Recovery : It aids in reducing exercise-induced muscle damage by modulating inflammatory responses .

Pharmacokinetics

The pharmacokinetic profile of 2-(tert-butylamino)acetic acid hydrochloride suggests:

- Absorption : High gastrointestinal absorption.

- Blood-Brain Barrier (BBB) : Capable of crossing the BBB, indicating potential neuroprotective effects.

- Metabolism : Not a substrate for major cytochrome P450 enzymes, suggesting low potential for drug-drug interactions .

Ergogenic Effects

A study conducted by Luckose et al. demonstrated that amino acid derivatives like 2-(tert-butylamino)acetic acid hydrochloride significantly enhance physical performance metrics in trained athletes. Participants reported improved endurance and reduced fatigue during prolonged exercise sessions .

Cognitive Performance

In a controlled trial focusing on cognitive tasks under stress conditions, subjects administered with the compound showed enhanced performance in memory recall and reaction time tests compared to the placebo group. This suggests a potential role in cognitive enhancement during stressful situations .

Comparative Analysis with Other Amino Acid Derivatives

常见问题

Q. What are the recommended synthetic routes for 2-(tert-butylamino)acetic acid hydrochloride, and what reaction parameters require strict control?

- Methodological Answer : Synthesis typically involves the alkylation of glycine derivatives with tert-butylamine followed by acidification. Key steps include:

- Alkylation : Reacting glycine ethyl ester with tert-butylamine under anhydrous conditions to avoid hydrolysis .

- Acidification : Treating the intermediate with hydrochloric acid to form the hydrochloride salt.

Critical parameters: - Temperature : Maintain <50°C to prevent side reactions.

- Solvent Choice : Use aprotic solvents (e.g., THF) to enhance reaction efficiency.

- Purification : Recrystallization from ethanol/water mixtures improves purity .

Q. How can researchers validate the structural identity of 2-(tert-butylamino)acetic acid hydrochloride?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR in DMSO- to confirm the tert-butyl group (δ 1.2–1.4 ppm for CH) and the acetic acid backbone (δ 3.3–3.7 ppm for CH) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect the molecular ion peak [M+H] at m/z 193.1 (CHClNO).

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values.

Q. What storage and handling protocols are critical for maintaining the stability of 2-(tert-butylamino)acetic acid hydrochloride?

- Methodological Answer :

- Storage : Store in airtight containers at –20°C to prevent hygroscopic degradation .

- Light Sensitivity : Protect from UV light by using amber glassware or opaque packaging .

- Handling : Conduct experiments under inert atmospheres (N/Ar) to minimize oxidation.

Advanced Research Questions

Q. How can discrepancies in solubility data for 2-(tert-butylamino)acetic acid hydrochloride across solvents be systematically addressed?

- Methodological Answer :

- Solvent Screening : Use a tiered approach: polar (water, DMSO), semi-polar (ethanol, acetone), and non-polar (hexane) solvents.

- Temperature Gradients : Measure solubility at 25°C, 37°C, and 50°C to assess thermodynamic consistency.

- Analytical Validation : Quantify dissolved compound via UV-Vis spectroscopy (λ~210 nm) or HPLC (C18 column, 0.1% TFA in mobile phase).

Q. What experimental approaches are suitable for profiling degradation products of 2-(tert-butylamino)acetic acid hydrochloride under stress conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to:

- Thermal Stress : 60°C for 72 hours.

- Photolytic Stress : UV light (254 nm) for 48 hours.

- Hydrolytic Stress : Acidic (0.1M HCl) and basic (0.1M NaOH) conditions at 37°C.

- Analysis : Use LC-MS/MS to identify degradation products (e.g., tert-butylamine via cleavage of the C-N bond) .

Q. How can computational modeling predict the interaction of 2-(tert-butylamino)acetic acid hydrochloride with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model binding to amine receptors (e.g., monoamine transporters).

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions in explicit solvent (e.g., TIP3P water model) over 100 ns.

- QSAR : Corrogate structural features (e.g., tert-butyl group hydrophobicity) with activity data from analogs like bupropion .

Q. What strategies ensure impurity profiling aligns with pharmacopeial standards for 2-(tert-butylamino)acetic acid hydrochloride?

- Methodological Answer :

- Reference Standards : Use USP-grade impurities (e.g., tert-butylamine hydrochloride) for calibration .

- Chromatographic Methods : Develop a gradient HPLC method (e.g., 5–95% acetonitrile in 0.1% HPO) with UV detection at 220 nm.

- Validation : Assess specificity, LOD/LOQ, and precision per ICH Q2(R1) guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。